Diethyl [1-(methylsulfanyl)ethyl]phosphonate
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Overview
Description
Diethyl [1-(methylsulfanyl)ethyl]phosphonate is an organophosphorus compound with the molecular formula C7H17O3PS. This compound is characterized by the presence of a phosphonate group, which is a phosphorus atom bonded to three oxygen atoms and one carbon atom. The methylsulfanyl group attached to the ethyl chain adds to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [1-(methylsulfanyl)ethyl]phosphonate typically involves the reaction of diethyl phosphite with an appropriate alkyl halide under basic conditions. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide in the presence of a base to form the desired phosphonate .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Diethyl [1-(methylsulfanyl)ethyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Diethyl [1-(methylsulfanyl)ethyl]phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly as a precursor for phosphonate-based drugs.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl [1-(methylsulfanyl)ethyl]phosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions and other electrophilic centers, making it a versatile ligand in coordination chemistry. The methylsulfanyl group can also participate in redox reactions, further enhancing its reactivity .
Comparison with Similar Compounds
Similar Compounds
Diethyl phosphite: Similar in structure but lacks the methylsulfanyl group.
Dimethyl methylphosphonate: Contains a methyl group instead of the ethyl chain.
Diethyl (methylthiomethyl)phosphonate: Similar but with a different substitution pattern.
Uniqueness
Diethyl [1-(methylsulfanyl)ethyl]phosphonate is unique due to the presence of both the phosphonate and methylsulfanyl groups, which confer distinct chemical properties and reactivity. This combination makes it particularly useful in applications requiring both strong coordination and redox activity .
Properties
CAS No. |
22966-40-1 |
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Molecular Formula |
C7H17O3PS |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
1-diethoxyphosphoryl-1-methylsulfanylethane |
InChI |
InChI=1S/C7H17O3PS/c1-5-9-11(8,10-6-2)7(3)12-4/h7H,5-6H2,1-4H3 |
InChI Key |
JVORXUIQUWDQQF-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C)SC)OCC |
Origin of Product |
United States |
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